Desnitrotolcapone
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Overview
Description
Desnitrotolcapone is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 g/mol . It is structurally related to tolcapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease . This compound is characterized by its achiral nature and lack of defined stereocenters .
Scientific Research Applications
Desnitrotolcapone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
Target of Action
Desnitrotolcapone, also known as (3,4-Dihydroxyphenyl)(p-tolyl)methanone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of catecholamines, which are neurotransmitters that include dopamine, epinephrine, and norepinephrine .
Mode of Action
This compound acts as a selective and reversible inhibitor of COMT . By inhibiting COMT, it prevents the breakdown of catecholamines, thereby increasing their availability . This results in more sustained plasma levels of these neurotransmitters, particularly levodopa, a precursor of dopamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway of catecholamines . By inhibiting COMT, this compound alters this pathway, leading to increased levels of catecholamines in the body . This can have downstream effects on various physiological processes, including mood regulation and motor control .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). They are metabolized primarily in the liver and excreted via the feces and urine .
Result of Action
The inhibition of COMT by this compound leads to increased and more sustained levels of catecholamines, particularly levodopa . This can result in enhanced dopaminergic stimulation in the brain, leading to improved motor control and reduced symptoms in conditions like Parkinson’s disease .
Preparation Methods
The synthesis of desnitrotolcapone involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core benzophenone structure through a Friedel-Crafts acylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Desnitrotolcapone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Desnitrotolcapone is structurally similar to other COMT inhibitors, such as:
Tolcapone: Both compounds share a similar core structure, but this compound lacks the nitro group present in tolcapone.
Entacapone: Another COMT inhibitor with a similar mechanism of action but different structural features.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential advantages in certain therapeutic applications .
Properties
IUPAC Name |
(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUSEKORCRKLMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-03-4 |
Source
|
Record name | Desnitrotolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESNITROTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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